molecular formula C4H9N5 B2930890 1-(2H-tetrazol-5-yl)propan-2-amine CAS No. 1250769-85-7

1-(2H-tetrazol-5-yl)propan-2-amine

Cat. No.: B2930890
CAS No.: 1250769-85-7
M. Wt: 127.151
InChI Key: AQORIANGFJTCON-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com Their prevalence in natural products, such as vitamins, alkaloids, and antibiotics, underscores their fundamental role in life processes. rsc.orgresearchgate.net In fact, approximately 60% of all unique small-molecule drugs approved by the FDA feature a nitrogen-based heterocyclic core, highlighting their structural importance in drug design. rsc.org

The significance of these compounds stems from several key properties. The presence of nitrogen atoms, often with available lone pairs of electrons, allows these molecules to readily form hydrogen bonds with biological targets like enzymes and receptors. nih.govrsc.org This capability enhances their solubility and binding affinity. nih.gov Furthermore, the diversity of nitrogen-containing ring systems—from five-membered rings like pyrrole (B145914) and imidazole (B134444) to six-membered rings like pyridine (B92270) and pyrimidine—provides a vast scaffold for structural modification and the fine-tuning of pharmacological activity. nih.govopenmedicinalchemistryjournal.com This structural versatility has led to their application in pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comfrontiersin.org The continuous investigation into nitrogen-rich heterocycles fuels the development of novel synthetic methods and expands their role in fields such as transition-metal catalysis and organocatalysis. frontiersin.org

Overview of Tetrazole Derivatives: Structural Classes and Research Relevance

Among the vast family of nitrogen-rich heterocycles, tetrazoles represent a particularly important class. bohrium.com First synthesized in 1885, a tetrazole is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. researchgate.netrug.nl This unique, electron-rich planar structure confers advantageous physicochemical properties, including metabolic stability. bohrium.combenthamdirect.com

One of the most critical features of the tetrazole ring is its role as a bioisostere for the carboxylic acid group. bohrium.combenthamdirect.com With similar pKa values and planar geometry to carboxylic acids, the tetrazole moiety can be substituted into drug candidates to improve their metabolic resistance and other pharmacokinetic properties. rug.nl This has led to the incorporation of tetrazoles into numerous FDA-approved drugs. bohrium.comacs.org

Tetrazole derivatives can be broadly classified based on the substitution pattern on the heterocyclic ring. This classification is crucial as the position of substituents significantly influences the molecule's properties and biological interactions.

Structural ClassGeneral StructureKey Characteristics & Research Relevance
5-Substituted-1H-tetrazolesA single substituent at the C5 position with a proton on one of the ring nitrogens.Most common class found in protein-ligand crystal structures. acs.org Widely used as bioisosteres for carboxylic acids. rug.nl Synthesis often involves [3+2] cycloaddition of nitriles with an azide (B81097) source. researchgate.nettandfonline.com
1,5-Disubstituted-tetrazolesSubstituents at the N1 and C5 positions.Investigated as bioisosteres for cis-amide bonds in peptidomimetics. acs.org Their synthesis allows for the introduction of two points of diversity.
2,5-Disubstituted-tetrazolesSubstituents at the N2 and C5 positions.Preferential formation can be achieved through methods like the diazotization of aliphatic amines. acs.orgorganic-chemistry.org The distinct substitution pattern can lead to different biological activities compared to 1,5-isomers.
1-Substituted-1H-tetrazolesA single substituent at the N1 position.Represents a significant portion of tetrazole structures studied in structural biology. acs.org Can be synthesized via methods like one-pot reactions from primary amines. bohrium.com

Positioning of Amine-Substituted Tetrazoles within Modern Organic Chemistry

The introduction of an amine (-NH₂) or substituted amine group to a tetrazole core creates amine-substituted tetrazoles, a subclass with significant synthetic utility and biological potential. The amine group serves as a versatile chemical handle for further molecular elaboration, allowing for the construction of more complex architectures through amide bond formation, alkylation, or other amine-related chemistries.

The synthesis of these compounds is an active area of research. One common approach involves the use of primary amines as starting materials, which can be converted into 1-substituted 1H-tetrazoles. bohrium.comorganic-chemistry.org Another powerful method is the three-component reaction of an isocyanide, an amine, and an azide source to generate 1,5-disubstituted aminotetrazoles. acs.org Furthermore, alkylation of 5-substituted-1H-tetrazoles using aliphatic amines has been shown to be an effective route to 2,5-disubstituted tetrazoles, demonstrating the versatility of amines in tetrazole synthesis. acs.orgorganic-chemistry.org The presence of the basic amine group, coupled with the acidic tetrazole ring, imparts unique physicochemical properties to these molecules, influencing their solubility, crystal packing, and interaction with biological macromolecules.

Scope and Objectives of Research on 1-(2H-tetrazol-5-yl)propan-2-amine and Analogues

Specific research on This compound is not extensively detailed in publicly available literature, suggesting it is likely valued as a novel building block or a member of a chemical library for screening purposes. The structure, featuring a primary amine on a short alkyl chain attached to the C5 position of the tetrazole ring, is characteristic of a fragment used in drug discovery and development.

The primary objectives for synthesizing this compound and its analogues can be inferred from research on structurally similar molecules:

Scaffold for Medicinal Chemistry: The core structure is a prime candidate for elaboration into more complex pharmaceutical agents. For instance, the synthesis of the related compound, (S)-N,2-dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine, has been documented as part of the development of Hemiasterlin analogues, which are investigated for their potent cytotoxic activity. nih.gov This points to a potential application of the parent amine in creating new anticancer agents.

Bioisosteric Replacement: The tetrazole ring acts as a carboxylic acid bioisostere, while the aminopropane side chain can mimic natural amino acid fragments. Research in this area aims to create peptidomimetics or other small molecules that can interact with biological targets typically addressed by peptides or amino acid-derived ligands.

Exploration of Structure-Activity Relationships (SAR): The synthesis of This compound and its analogues, such as N-alkylated or N-acylated derivatives, allows for a systematic investigation of how structural modifications impact biological activity. Research on related N-substituted aminotetrazoles demonstrates a focus on creating libraries of compounds to screen for various therapeutic targets. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2H-tetrazol-5-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORIANGFJTCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Amine Substituted Tetrazoles

Established Synthetic Routes to 5-Substituted Tetrazoles

The formation of the 5-substituted tetrazole ring is central to the synthesis of 1-(2H-tetrazol-5-yl)propan-2-amine. The most prominent and widely employed method is the [3+2] cycloaddition of a nitrile with an azide (B81097) source. Additionally, reactions involving primary amines and orthoformates, as well as alternative cyclization pathways, provide viable synthetic strategies.

[3+2] Cycloaddition of Nitriles with Azides

The [3+2] cycloaddition reaction between a nitrile and an azide is the most direct and common method for the synthesis of 5-substituted-1H-tetrazoles. core.ac.ukchalcogen.ro This reaction involves the formation of the tetrazole ring from a three-atom component (the azide) and a two-atom component (the nitrile). For the synthesis of this compound, the key starting material would be 2-aminopropanenitrile (B1206528) or a protected derivative.

The precise mechanism of the [3+2] cycloaddition of nitriles and azides has been a subject of considerable discussion, with both concerted and stepwise pathways being proposed. youtube.com

Computational studies using Density Functional Theory (DFT) have provided significant insights into these mechanisms. When organic azides are used, the reaction is generally considered to proceed through a concerted [2+3] mechanism. tandfonline.com However, for the more synthetically common reaction involving azide salts (like sodium azide), the mechanism is more complex.

DFT calculations suggest that a previously proposed simple anionic two-step mechanism or a concerted [2+3] cycloaddition may not be the most favorable pathways in all cases. Instead, a mechanism involving the activation of the nitrile, leading to the formation of an imidoyl azide intermediate which then undergoes cyclization, is often favored. tandfonline.com The activation barriers for these reactions are found to be strongly influenced by the electronic nature of the substituent on the nitrile. tandfonline.com In situations where a proton is readily available, a stepwise reaction pathway is often more favorable than a concerted cycloaddition.

The cycloaddition of nitriles with sodium azide often requires elevated temperatures and can be slow. To overcome these limitations, a wide variety of catalysts have been developed to improve reaction efficiency and selectivity. These catalysts typically function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Lewis acids are commonly employed as catalysts. For instance, zinc salts, such as ZnBr₂, have been shown to be effective catalysts for the conversion of α-amino nitriles to 5-substituted tetrazoles. core.ac.uk Other metal-based catalysts, including those based on copper, palladium, and iron, have also been successfully used. growingscience.com For example, copper apatite has been reported as an efficient and reusable catalyst for the synthesis of 1,2,3-triazoles from terminal alkynes and in situ generated organic azides, a mechanistically related transformation. growingscience.com

Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, offer advantages in terms of ease of separation and reusability. organic-chemistry.org The use of such solid acid catalysts can significantly enhance the rate of tetrazole formation.

The choice of solvent also plays a crucial role. While polar aprotic solvents like DMF and DMSO are common, the use of greener solvents like water is also possible, particularly with the appropriate catalyst.

CatalystSubstrate ScopeReaction ConditionsYield (%)Reference
ZnBr₂α-Amino nitrilesWater/2-propanol, refluxHigh core.ac.uk
Silica Sulfuric AcidVarious nitrilesDMF, reflux72-95 organic-chemistry.org
Copper ApatiteTerminal alkynes, organic halides, NaN₃Water, microwaveGood to excellent growingscience.com
Yb(OTf)₃Amines, triethyl orthoformate, NaN₃Not specifiedGood

Reaction of Primary Amines with Triethyl Orthoformate and Sodium Azide

An alternative and widely used method for the synthesis of 1-substituted-1H-tetrazoles involves the one-pot reaction of a primary amine, triethyl orthoformate, and sodium azide. This method is particularly relevant for the synthesis of compounds where the substituent is attached to a nitrogen atom of the tetrazole ring. While the target compound is a 5-substituted tetrazole, this method is important in the broader context of synthesizing amine-containing tetrazoles.

The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid. The proposed mechanism involves the initial reaction of the primary amine with triethyl orthoformate to form an intermediate amide acetal. Subsequent reaction with azide, likely in the form of hydrazoic acid generated in situ, leads to the formation of an imidoyl azide, which then cyclizes to the tetrazole ring.

Various catalysts have been employed to improve the efficiency of this reaction, including ytterbium triflate (Yb(OTf)₃) and other Lewis acids. The choice of the primary amine is broad, encompassing aliphatic, aromatic, and heterocyclic amines.

Alternative Approaches to Tetrazole Ring Formation

The formation of an imidoyl azide as a key intermediate is a recurring theme in several tetrazole syntheses. tandfonline.com This intermediate can be generated through various routes and subsequently cyclizes to form the stable tetrazole ring.

One approach involves the reaction of imidoyl chlorides with an azide source. The imidoyl chloride can be prepared from the corresponding amide. The subsequent displacement of the chloride by azide generates the imidoyl azide, which then undergoes an intramolecular cyclization.

Another method for generating imidoyl azides is through the reaction of primary amines with cyanogen (B1215507) azide. This reaction proceeds in situ to form the imidoyl azide, which then cyclizes to yield the corresponding 1-substituted 5-aminotetrazole (B145819). This method has been successfully applied to the synthesis of bis- and tris(1-substituted 5-aminotetrazole) derivatives. The stability and rate of cyclization of the imidoyl azide can be influenced by factors such as the substituents present and the solvent.

Advanced Synthetic Strategies for Amine-Functionalized Tetrazoles

Modern synthetic chemistry offers sophisticated strategies for the synthesis of amine-functionalized tetrazoles, focusing on efficiency, diversity, and sustainability. These methods include multicomponent reactions and the use of novel catalytic systems.

Multicomponent Reactions (MCRs) for Diversified Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. sci-hub.sebenthamdirect.com This approach is highly valued for its step- and atom-economy, contributing to greener and more efficient chemical syntheses. benthamdirect.com In the context of tetrazole synthesis, MCRs provide convergent access to a wide variety of scaffolds. acs.org

One such strategy involves a three-component reaction (3CR) of an amine, a carboxylic acid derivative, and an azide source, often accelerated by microwave irradiation. sci-hub.se The reaction is hypothesized to proceed through the in situ formation of an amide, which is then converted to an imidoyl chloride before the final tetrazole ring is formed by the addition of an azide. sci-hub.se This method has been used to create fused tetrazole scaffolds like tetrazolo[1,5-c]quinazolines and tetrazolo[1,5-a]quinoxalines. sci-hub.se

Ugi Tetrazole Reactions and Post-Cyclization Strategies

Among the most prominent MCRs for synthesizing amine-substituted tetrazoles is the Ugi tetrazole four-component reaction (UT-4CR). acs.org This reaction is a variation of the classical Ugi reaction, where the carboxylic acid component is replaced by hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). acs.orgsciforum.net The UT-4CR combines an oxo component (aldehyde or ketone), an amine, an isocyanide, and an azide source to produce 1,5-disubstituted tetrazoles bearing an α-amino group. acs.orgscielo.org.mx

The reaction is highly versatile, tolerating a broad scope of starting materials. acs.org Both primary and secondary amines, including bulky ones, can be used effectively. acs.org The reaction is typically fast at room temperature and often performed in solvents like methanol (B129727) or 2,2,2-trifluoroethanol. acs.org The mechanism involves the condensation of the amine and oxo component to form an imine, which is protonated by hydrazoic acid. The resulting iminium ion undergoes nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the azide anion, leading to a 1,5-dipolar electrocyclization to yield the final tetrazole product. scielo.org.mx

Post-cyclization modifications of the Ugi tetrazole adducts significantly expand the structural diversity of the accessible compounds. acs.orgnih.gov For example, using N-Boc protected hydrazine (B178648) in the UT-4CR allows for subsequent cyclization under acidic or basic conditions. acs.orgnih.govacs.org Acidic conditions can lead to the one-pot formation of fused cyclic products like 7-aminotetrazolopyrazinones and tetrazolotriazepinones. acs.orgnih.govacs.org Basic conditions can selectively yield Boc-protected 7-aminotetrazolopyrazinone products. acs.orgnih.gov Furthermore, the α-aminomethyl tetrazoles produced from the Ugi reaction can themselves serve as amine inputs for a subsequent Ugi reaction, demonstrating a library-to-library synthetic approach. nih.govacs.org

Table 1: Examples of Ugi Tetrazole Reactions for Amine-Substituted Tetrazole Synthesis

Amine ComponentOxo ComponentIsocyanide ComponentAzide SourceProduct TypeReference
Aryl-ethanamine derivativesAldehydes (e.g., isobutyraldehyde, butyraldehyde)t-butyl isocyanide, 2,6-dimethylphenyl isocyanideTMSN₃1,5-disubstituted-1H-tetrazoles scielo.org.mx
N-Boc protected hydrazineKetones (e.g., acetone)α-amino acid derived isocyanides (e.g., methyl leucine (B10760876) isocyanide)TMSN₃Precursors for fused tetrazolopyrazinones/tetrazolotriazepinones nih.govacs.org
Ammonia (B1221849)Aldehydes or KetonesVarious isocyanidesNot Specifiedα-Aminomethyl tetrazoles nih.gov
α-Aminomethyl tetrazolesAldehydes or KetonesVarious isocyanidesNot Specified (part of a subsequent Ugi-3CR)Highly substituted N-methyl-2-(((1-methyl-1H-tetrazol-5-yl)methyl)amino)acetamides acs.org
Cyclic aminesCyclic ketiminesBenzyl (B1604629) isocyanideTMSN₃Tetrazole-derived cyclic amines nih.gov

Catalytic Systems for Green and Efficient Synthesis

The development of catalytic systems is crucial for advancing green and efficient synthetic methodologies for tetrazoles. Catalysts can lower activation energies, reduce reaction times, and enable reactions under milder conditions, often with improved yields and selectivity.

Nanomaterial-Catalyzed Tetrazole Formation

In recent years, nanomaterials have emerged as highly efficient catalysts for a variety of organic transformations, including the synthesis of tetrazoles. nih.govresearchgate.net Their high surface-area-to-volume ratio, potential for surface modification, and ease of recovery and reusability make them attractive for developing environmentally benign catalytic systems. nih.govrsc.org

Various types of nanomaterials have been explored for tetrazole synthesis. nih.govrsc.org These include:

Boehmite (γ-AlOOH) based nanocatalysts: The hydroxyl groups on the surface of boehmite nanoparticles provide a hydrophilic environment that enhances catalytic activity. nih.gov Boehmite nanoparticles have been functionalized with metal complexes (e.g., Ni, Pd) to catalyze the synthesis of 5-substituted-1H-tetrazoles. nih.govbohrium.com

Magnetic Nanoparticles (MNPs): The primary advantage of magnetic nanocatalysts, such as those based on Fe₃O₄, is their straightforward separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse. nih.govresearchgate.net These nanoparticles have been coated and functionalized with various catalytic species, including copper complexes or acidic groups, to promote tetrazole formation from nitriles or via multicomponent reactions. nih.govtandfonline.comrsc.org For example, a Fe₃O₄@SiO₂-APTES-TFA nanocatalyst has been used for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. nih.govrsc.org

Other Nanocatalysts: Other materials like zinc sulfide (B99878) (ZnS) nanoparticles have been used as recyclable heterogeneous catalysts for the microwave-assisted, solvent-free synthesis of 1-substituted-1H-tetrazoles from primary amines, triethyl orthoformate, and sodium azide. tandfonline.com

These nanocatalyzed systems often offer significant advantages, including high yields, shorter reaction times, operational simplicity, and the ability to use greener solvents or even solvent-free conditions. nih.govtandfonline.com

Table 2: Examples of Nanomaterial-Catalyzed Tetrazole Synthesis

NanocatalystReaction TypeStarting MaterialsKey AdvantagesReference
MNPs-Picolylamine-Cu(OAc)₂One-pot three-componentAldehydes, hydroxylamine (B1172632) hydrochloride, sodium azideGreen, reusable magnetic catalyst, microwave compatible, high efficiency tandfonline.com
Fe₃O₄@SiO₂-APTES-TFA[3+2] CycloadditionNitriles, sodium azideExcellent yields, short reaction time, easy recovery, reusable nih.govrsc.org
Pd-Arg@boehmite[3+2] CycloadditionNitriles, sodium azideGreen catalyst, high substrate competency, reusable nih.gov
ZnS nanoparticlesOne-pot three-component heterocyclizationPrimary amines, triethyl orthoformate, sodium azideSolvent-free, microwave-assisted, high yields, reusable catalyst tandfonline.com
Ag/Sodium borosilicate nanocomposite (ASBN)CycloadditionAmines, sodium azideGood to high yields, easy work-up, reusable, environmentally friendly conditions acs.org
Amine Salt-Catalyzed Methods

The [3+2] cycloaddition of an azide anion to an organic nitrile is a fundamental method for preparing 5-substituted 1H-tetrazoles. tandfonline.comtandfonline.com While this reaction can be sluggish, the use of amine salts as catalysts has been shown to be an effective strategy. tandfonline.comresearchgate.net

In this method, various organic nitriles react smoothly with sodium azide in the presence of an amine salt, such as triethylamine (B128534) hydrochloride or pyridine (B92270) hydrochloride, typically in a solvent like dimethylformamide (DMF). tandfonline.comresearchgate.netgatech.edu This catalytic system allows the reaction to proceed under mild conditions to give good to excellent yields of the corresponding tetrazoles. tandfonline.comresearchgate.net The reactivity can be influenced by the structure of the amine salt used. researchgate.net

A plausible mechanism suggests that the amine hydrochloride reacts with sodium azide to produce hydrazoic acid in situ. tandfonline.com The hydrazoic acid then participates in the [2+3] cycloaddition with the nitrile to form the tetrazole ring. tandfonline.com This method avoids the direct handling of highly explosive and toxic hydrazoic acid and circumvents the need for expensive or toxic metal catalysts. tandfonline.comgatech.edu The catalytic system is tolerant of a wide range of functional groups on the nitrile substrate. tandfonline.com

Table 3: Examples of Amine Salt-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

CatalystNitrile SubstrateSolventConditionsYieldReference
Pyridine hydrochlorideBenzonitrileDMF110 °C, 8 h84% tandfonline.comresearchgate.net
Triethylamine hydrochlorideBenzonitrileDMF110 °C, 8 h86% researchgate.net
Pyridine hydrochloridep-ToluonitrileDMF110 °C, 8 h95% tandfonline.com
Pyridine hydrochloride4-ChlorobenzonitrileDMF110 °C, 8 h92% tandfonline.com
Trimethylamine hydrochlorideCyanoacetamidesToluene90 °CExcellent acs.org
Metal Complex Catalysis in Tetrazole Synthesis

The synthesis of tetrazole derivatives, including those with amine substitutions, is frequently achieved through the [3+2] cycloaddition of nitriles and azides. nih.gov The efficiency and scope of this reaction can be significantly enhanced by the use of metal catalysts. Various transition metal salts and complexes have been found to effectively catalyze the formation of the tetrazole ring under milder conditions and with greater functional group tolerance. acs.orgarkat-usa.org

Several metal-based catalytic systems have been developed. Zinc salts, for instance, have been shown to be effective catalysts for the reaction between sodium azide and a wide array of nitriles, including aliphatic and aromatic substrates, in water. organic-chemistry.org Ytterbium triflate (Yb(OTf)₃) has been successfully employed to catalyze the one-pot reaction of amines, triethyl orthoformate, and sodium azide to yield 1-substituted 1H-tetrazoles. organic-chemistry.org

More sophisticated metal complexes have also been designed to improve catalytic activity and selectivity. A cobalt(II) complex featuring a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand has been reported as the first cobalt complex used for the homogeneous catalytic synthesis of 5-substituted 1H-tetrazoles. acs.org This catalyst demonstrated excellent activity for the [3+2] cycloaddition of aryl nitriles and sodium azide, achieving near-quantitative yields for many substrates under mild conditions. acs.org Mechanistic studies indicated the formation of an intermediate cobalt(II) diazido complex, which was isolated and shown to be an active catalyst itself. acs.org

Palladium and copper co-catalytic systems have been utilized for the direct C-H arylation of 1-substituted tetrazoles, allowing for the synthesis of 5-aryltetrazoles from readily available aryl bromides under mild conditions. organic-chemistry.org Furthermore, sequential catalysis involving Pd(0) and Fe(III) facilitates an efficient synthesis of aminotetrazoles from aryl azides, isocyanides, and trimethylsilyl azide (TMSN₃). organic-chemistry.org

The table below summarizes various metal catalysts used in the synthesis of substituted tetrazoles.

CatalystReactantsProduct TypeKey FeaturesReference
Zinc Salts (e.g., ZnBr₂, ZnCl₂)Nitriles, Sodium Azide5-Substituted 1H-TetrazolesBroad scope; reaction proceeds readily in water. organic-chemistry.org
Yb(OTf)₃Amines, Triethyl orthoformate, Sodium Azide1-Substituted 1H-TetrazolesGood yields for the synthesis of 1-substituted tetrazoles. organic-chemistry.org
Cobalt(II) ComplexAryl Nitriles, Sodium Azide5-Substituted 1H-TetrazolesFirst homogeneous cobalt catalyst; excellent activity under mild conditions. acs.org
Pd/Cu Co-catalysis1-Substituted Tetrazoles, Aryl Bromides1,5-Disubstituted TetrazolesMild, direct C-H arylation. organic-chemistry.org
Pd(0)/Fe(III) Sequential CatalysisAryl Azides, Isocyanides, TMSN₃AminotetrazolesRapid and efficient synthesis. organic-chemistry.org

Functional Group Tolerance and Protecting Group Strategies

A key consideration in the synthesis of complex molecules like this compound is the compatibility of the reaction conditions with other functional groups present in the molecule. Modern synthetic methods for tetrazoles, particularly multicomponent reactions (MCRs), often exhibit broad functional group tolerance. nih.govacs.org For example, in the Ugi-azide reaction, a variety of functional groups on the isocyanide side chain are well-tolerated. acs.org This tolerance allows for the direct synthesis of functionalized tetrazoles without the need for extensive protection-deprotection sequences. organic-chemistry.org

However, when dealing with sensitive functionalities, particularly the amine group in amine-substituted tetrazoles, protecting group strategies become essential. The choice of protecting group is critical and must be compatible with both the tetrazole formation step and the conditions required for its eventual removal. The synthesis of α-amino acid-isosteric α-amino tetrazoles, for instance, required the development of several distinct protecting-group strategies to accommodate the diverse functionalities of amino acid side chains. nih.gov

Common protecting groups for the amine functionality in this context include:

Boc (tert-butyloxycarbonyl): The Boc group is widely used but its removal with trifluoroacetic acid (TFA) can sometimes lead to an undesired side reaction where the tert-butyl cation alkylates the tetrazole ring. nih.gov

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group offers a significant advantage as it can be cleaved under mild basic conditions, such as treatment with diethylamine. core.ac.uk This strategy is orthogonal to acid-labile protecting groups like tert-butyl and Trityl, which might be used for side-chain protection. core.ac.uk

Trityl (Trt) and Benzyl (Bn): In the synthesis of complex α-amino tetrazoles, strategies combining Trityl or Benzyl groups for the amine and other groups for side chains have been successfully employed. nih.gov For example, a "benzyl/benzyl strategy" utilized benzylamine (B48309) and benzyl isocyanide in an Ugi reaction, with subsequent debenzylation via catalytic hydrogenation to yield the free NH-tetrazole. nih.govacs.org

Dinitrophenyl (DNP): N-2,4-dinitrophenyltetrazoles have been used as latent active esters in amide bond synthesis, demonstrating the utility of this group in functionalizing the tetrazole nitrogen. The DNP group can be introduced via an SNAr reaction. acs.org

Pyridylmethyl: A 1N-(6-methylpyridyl-2-methyl) group has been explored as an electrochemically cleavable protecting group for the tetrazole nitrogen, allowing for functionalization at the 5-position followed by mild deprotection. acs.org

The following table outlines various protecting group strategies employed in the synthesis of amine-substituted tetrazoles.

Protecting GroupAbbreviationTypical Cleavage ConditionsKey Features / ConsiderationsReference
tert-butyloxycarbonylBocAcidic (e.g., TFA)Widely used; potential for tetrazole N-alkylation side reaction during deprotection. nih.gov
9-fluorenylmethyloxycarbonylFmocMildly basic (e.g., piperidine, diethylamine)Allows for easy isolation of intermediates and mild deprotection; orthogonal to acid-labile groups. core.ac.uk
BenzylBnCatalytic Hydrogenation (e.g., H₂, Pd/C)Used in Ugi reactions; debenzylation provides the NH-tetrazole in quantitative yields. nih.govacs.org
TritylTrtMildly acidicUsed as an ammonia surrogate in Ugi reactions; allows for synthesis of primary α-amino tetrazoles. nih.gov

Stereoselective Synthesis of Chiral Amine-Substituted Tetrazoles

The synthesis of specific enantiomers or diastereomers of chiral molecules like this compound is of paramount importance, particularly for pharmaceutical applications. Several strategies have been developed for the stereoselective synthesis of chiral amine-substituted tetrazoles.

One powerful method is the Ugi four-component reaction (U-4CR) . By employing a chiral amine component, stereoselective synthesis of α-amino acid derivatives can be achieved. kirj.ee For example, chiral 1-amino-carbohydrates have been used as chiral auxiliaries in the U-4CR, leading to products with high stereoselectivity. kirj.ee The synthesis of all 20 proteinogenic α-amino acid-isosteric α-amino tetrazoles was accomplished using a key Ugi tetrazole reaction, where the stereocenter of the starting α-amino aldehyde is retained in the product. nih.gov

Resolution of racemates is another approach. Cyclic amines substituted with a tetrazole ring, prepared via an azido-Ugi reaction, can be resolved into their separate enantiomers using chiral acids like tartaric acid. acs.org This provides a straightforward route to chiral tetrazole-derived organocatalysts. acs.org

Diastereoselective alkylation of pre-existing chiral tetrazole systems is also a viable strategy. For instance, the alkylation of chiral seven-membered rings fused to a tetrazole core proceeds with high diastereoselectivity. nih.gov Deprotonation with a strong base followed by reaction with an electrophile allows for the introduction of substituents with significant stereocontrol, enabling the construction of quaternary stereocenters. nih.gov

Furthermore, novel chiral organocatalysts have been specifically designed for asymmetric synthesis involving tetrazoles. A chiral α-tetrazole-substituted 1,1'-binaphthylazepine catalyst was synthesized stereoselectively, demonstrating the creation of complex chiral structures containing the aminotetrazole moiety. mdpi.com

The development of radical chemistry has also opened new avenues for stereoselective C-H amination, which can be applied to the synthesis of chiral amines. snnu.edu.cn Chiral catalysts, such as those based on cobalt or rhodium, can mediate intramolecular C(sp³)–H amination to produce chiral cyclic products with high enantioselectivity. snnu.edu.cn These methods offer a powerful way to construct the chiral amine portion of the target molecule.

Chemical Reactivity and Transformation of Tetrazole Amine Compounds

Mechanistic Investigations of Tetrazole Ring Transformations

The stability and transformation of the tetrazole ring are central to understanding the reactivity of 1-(2H-tetrazol-5-yl)propan-2-amine. Key mechanistic pathways include nitrile activation and ring cleavage.

Nitrile Activation and Related Mechanisms

The formation of the tetrazole ring itself often proceeds through the [2+3] cycloaddition of an azide (B81097) with a nitrile. colab.wsnih.gov Mechanistic studies, including density functional theory (DFT) calculations, have shed light on this process. It is proposed that the reaction can be catalyzed by various species that activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. colab.ws Lewis acids, for instance, can coordinate to the nitrile nitrogen, enhancing its electrophilicity and facilitating the cycloaddition. clockss.org

While the synthesis of this compound is not explicitly detailed in the reviewed literature, the general principle of nitrile activation is a cornerstone of tetrazole synthesis. The reverse reaction, the retro-[2+3] cycloaddition, is a key decomposition pathway for certain tetrazole derivatives, particularly when the ring is destabilized. colab.ws

Ring Cleavage and Fragmentation Pathways of Tetrazoles

The tetrazole ring, despite its aromatic character, can undergo cleavage and fragmentation under various conditions, such as thermal or photochemical stimuli. colab.ws The decomposition of tetrazoles often results in the extrusion of molecular nitrogen, a thermodynamically favorable process that drives many of its transformations. colab.ws The resulting intermediates, such as nitrile imines, are highly reactive and can undergo a variety of subsequent reactions. colab.ws

For instance, the photodecomposition of 2,5-diaryltetrazoles is known to produce nitrile imines, which can then participate in cycloaddition reactions. colab.ws While specific studies on the fragmentation of this compound are not available, the presence of the amine-bearing propyl substituent at the 5-position would undoubtedly influence the stability and fragmentation pattern of the tetrazole ring compared to simple aryl or alkyl-substituted tetrazoles. The nature of the substituent at the 2-position of the tetrazole ring also plays a crucial role in its stability and reactivity.

Functionalization of the Tetrazole Ring and Amine Moiety

The synthetic utility of this compound is greatly expanded by the ability to functionalize both the tetrazole ring and the amine group.

Regioselective Alkylation and Arylation of Tetrazoles

The alkylation and arylation of the tetrazole ring are fundamental transformations. Due to the presence of multiple nitrogen atoms, regioselectivity is a key challenge, with reactions potentially occurring at different nitrogen positions. The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 isomers. d-nb.info The ratio of these isomers is influenced by factors such as the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. d-nb.info

For example, the alkylation of lithium tetrazolate with alkyl bromides has been shown to favor the formation of N1-substituted products when conducted in aqueous ethanol. d-nb.info The use of specific catalysts can also direct the regioselectivity of these reactions.

Catalyst/ReagentSubstrateProduct(s)Yield (%)Reference
LiOH·H₂O, Alkyl Bromide1H-TetrazoleN1-Alkyl-1H-tetrazoleVaries d-nb.info
NaH, Alkyl Halide5-Phenyl-1H-tetrazoleMixture of N1 and N2 isomers--

The amine moiety in this compound can also undergo various functionalization reactions, such as acylation or alkylation, to produce a diverse range of derivatives.

C-H Functionalization at the Tetrazole 5-Position

Direct functionalization of the C-H bond at the 5-position of the tetrazole ring represents an atom-economical approach to introduce new substituents.

The deprotonation of an N-protected tetrazole at the C5-position using a strong base, such as a Grignard reagent, can generate a transient organometallic intermediate. This intermediate can then react with various electrophiles to introduce a functional group at the 5-position. However, these metalated tetrazoles can be unstable and prone to retro-[2+3] cycloaddition. acs.org

The use of "turbo Grignard" reagents (e.g., i-PrMgCl·LiCl) has been shown to effectively deprotonate N-PMB (p-methoxybenzyl) protected tetrazoles at low temperatures, forming a more stable magnesium intermediate. acs.org This intermediate can then be trapped with electrophiles like aldehydes, ketones, and Weinreb amides. acs.org While this methodology has not been specifically applied to this compound, it provides a viable strategy for the functionalization of its N-protected precursor. The presence of the secondary amine in the side chain would likely require protection prior to such a transformation.

ReagentElectrophileProductYield (%)Reference
i-PrMgCl·LiClAldehyde5-(1-Hydroxyalkyl)-1-PMB-tetrazole70-98 acs.org
i-PrMgCl·LiClKetone5-(1-Hydroxyalkyl)-1-PMB-tetrazole55-95 acs.org
i-PrMgCl·LiClWeinreb Amide5-Acyl-1-PMB-tetrazole65-85 acs.org

Photoinduced Chemical Transformations

Photoreactivity of Tetrazoles Leading to Diverse Products

Tetrazole derivatives exhibit a rich and varied photochemistry. mdpi.comresearchgate.net Upon irradiation with UV light, the tetrazole ring can undergo cleavage, typically leading to the extrusion of a molecule of nitrogen (N₂). researchgate.netmdpi.com This process generates a highly reactive, short-lived intermediate known as a nitrilimine. researchgate.netcolab.wsmdpi.com

The fate of the nitrilimine intermediate is dependent on the substituents present on the tetrazole ring and the surrounding reaction environment. researchgate.netmdpi.com This intermediate can participate in a variety of subsequent reactions, leading to a diverse array of products. colab.ws For instance, in the presence of alkenes, the nitrilimine can undergo a [3+2] cycloaddition reaction to form pyrazoline derivatives. nih.govacs.orgnih.gov This photoinduced tetrazole-alkene cycloaddition is often referred to as "photoclick chemistry" and is noted for its rapid kinetics and the fluorescent nature of the resulting pyrazoline products. nih.govnih.gov

In the absence of a suitable trapping agent, the nitrilimine can rearrange to form other stable molecules. Depending on the substitution pattern, products such as carbodiimides or cyanamides can be formed. mdpi.com The specific photochemical pathway and the final products are highly influenced by the structure of the starting tetrazole. researchgate.netuc.pt

The general photoreactivity of 2,5-disubstituted tetrazoles is summarized in the table below.

PhotoreactionKey IntermediateCommon Products
Photolysis (UV irradiation)NitriliminePyrazolines (with alkenes), Carbodiimides, Cyanamides mdpi.comnih.gov

Photoinduced Bioconjugation and Cyclization Involving Amine-Tetrazole Systems

The photo-click chemistry of tetrazoles has been extensively developed for applications in bioconjugation due to its ability to proceed under mild, biocompatible conditions with spatiotemporal control afforded by light. nih.govysciei.com The nitrilimine intermediate generated upon photolysis is reactive towards a variety of nucleophilic functional groups present in biomolecules. researchgate.netmdpi.com

Of particular relevance to a molecule like this compound is the recently discovered photoreaction between tetrazoles and primary amines. ysciei.comacs.orgnih.gov This reaction leads to the formation of a stable 1,2,4-triazole (B32235) cyclization product. ysciei.comnih.gov This transformation has been successfully applied in various bioconjugation scenarios, including the labeling of proteins at lysine (B10760008) residues, which contain a primary amine in their side chain. acs.orgnih.gov

Given that this compound possesses both a photolabile tetrazole ring and a primary amine, it has the structural motif necessary for an intramolecular photoinduced cyclization. Upon irradiation, the photogenerated nitrilimine could potentially be trapped by the pendant primary amine, leading to the formation of a novel cyclic system. This type of intramolecular photo-click reaction has been utilized for peptide macrocyclization. acs.orgnih.gov Such a transformation would convert the linear this compound into a more rigid, cyclic structure.

This photoinduced reactivity offers a powerful tool for modifying the structure and properties of amine-containing tetrazole compounds, with potential applications in materials science and medicinal chemistry. ysciei.comnih.gov

Derivatization for Interconversion of Functional Groups

Amide Bond Formation from Tetrazole-Derived Latent Active Esters

Tetrazoles can be strategically derivatized to function as "latent active esters," providing a novel method for amide bond formation that avoids the use of conventional, and often hazardous, coupling reagents. acs.orgresearchgate.netstrath.ac.uknih.govwhiterose.ac.uk This methodology typically involves the use of N-aryl substituted tetrazoles that bear an ortho-nitro group, such as N-2,4-dinitrophenyltetrazoles. acs.orgnih.gov

Upon activation, usually by heating, these tetrazole derivatives undergo a rearrangement. acs.org This process generates a highly reactive 1-hydroxybenzotriazole (B26582) (HOBt)-type active ester intermediate in situ. acs.orgstrath.ac.ukstrath.ac.uk This active ester can then efficiently acylate a primary or secondary amine that is present in the reaction mixture, leading to the formation of a stable amide bond. acs.orgresearchgate.net

This approach offers significant advantages, including the use of bench-stable tetrazole precursors and the absence of exogenous coupling agents. acs.orgstrath.ac.uk The versatility of this method has been demonstrated through its application to a wide variety of substrates, including the synthesis of pharmaceutical agents and the N-acylation of resin-bound peptides. researchgate.netstrath.ac.uknih.govwhiterose.ac.uk

For a compound like this compound, this chemistry could be employed in two ways. First, the primary amine of the molecule could be acylated by a tetrazole-derived latent active ester. Alternatively, if the tetrazole ring of the compound were appropriately N-functionalized (e.g., with a 2,4-dinitrophenyl group), the resulting molecule could itself act as a latent active ester to acylate other amines.

The table below outlines the key steps in this transformation.

ProcessActivating StimulusKey IntermediateFinal Product
Amide Bond FormationHeatHOBt-type active esterAmide

Computational and Theoretical Studies of Amine Substituted Tetrazole Systems

Electronic Structure and Quantum Chemical Analysis

The electronic structure and properties of amine-substituted tetrazoles, including 1-(2H-tetrazol-5-yl)propan-2-amine, are subjects of significant computational investigation. These studies provide insights into molecular stability, reactivity, and potential applications.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Studies on related tetrazole derivatives have shown that the introduction of substituents significantly influences the stability of the tetrazole tautomers. iosrjournals.org For instance, the presence of an electron-donating amine group can affect the activation energy for the equilibrium between tautomeric forms. iosrjournals.org DFT calculations have been instrumental in exploring the structure, stability, and other properties of various substituted tetrazoles, providing a foundation for understanding the behavior of compounds like this compound. researchgate.net

Table 1: Example of DFT Calculated Parameters for Substituted Tetrazoles

SubstituentTotal Energy (Hartrees)Relative Energy (kcal/mol)
H-258.3452.47
5-Hydroxy-333.6021.81
5-Methyl-297.6832.11
5-Amino-313.7302.46
5-Nitro-462.9032.27
Data adapted from a study on C-substituted tetrazoles using B3LYP/cc-pVTZ level of theory. iosrjournals.org This table is illustrative and does not represent data for this compound.

Molecular Electrostatic Potential (MEP) and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net For tetrazole systems, the MEP reveals regions of negative potential, typically associated with the nitrogen atoms of the ring, indicating likely sites for electrophilic attack or protonation. rsc.org The charge distribution can be further quantified using methods like Hirshfeld or Mulliken population analysis. nih.govrsc.org

In tetrazole derivatives, the most negative region of the MEP is often found around the N4 atom of the tetrazole ring. rsc.org The distribution of the MEP can be influenced by substituents on the ring. rsc.org For example, in models of tetrazole-based polymers, ether-oxygen atoms were found to increase the depth of the negative potential minima near the nitrogen atoms. rsc.org This detailed understanding of charge distribution is crucial for predicting intermolecular interactions and the chemical behavior of amine-substituted tetrazoles. researchgate.net

Analysis of Global and Local Reactivity Indices

Analysis of these indices for various tetrazole derivatives has shown that they can successfully predict and explain their reactivity patterns. bohrium.comresearchgate.net For instance, the Fukui function can pinpoint the specific atoms most susceptible to attack. researchgate.net The values of these descriptors are influenced by the nature of the substituents on the tetrazole ring. bohrium.com A comprehensive analysis of these reactivity indices for this compound would provide valuable insights into its chemical behavior and potential for various reactions. rsc.org

Conformational Analysis and Dynamics

The conformational landscape of amine-substituted tetrazoles is characterized by the existence of different tautomeric forms and the dynamic equilibrium between them.

Tautomeric Forms (1H- and 2H-) and Their Relative Stabilities

Tetrazoles, including those with amine substituents, can exist in two primary tautomeric forms: the 1H- and 2H-isomers. wikipedia.org The position of the proton on the tetrazole ring defines these tautomers. Computational studies consistently show that the relative stability of these tautomers is a key aspect of their chemistry. iosrjournals.orgresearchgate.net

In the gas phase, the 2H-tautomer of the parent tetrazole is generally considered to be the more stable form. iosrjournals.orgsci-hub.se This preference for the 2H-form is also observed in many C-substituted tetrazoles in the gas phase. iosrjournals.org However, the energy difference between the tautomers is often small, suggesting that both can coexist. iosrjournals.org The relative stability is influenced by the electronic properties of the substituents attached to the tetrazole ring. iosrjournals.org

Table 2: Calculated Relative Energies of 1H- and 2H-Tetrazole Tautomers with Different Substituents in the Gas Phase

Substituent at C5Relative Energy (E1H - E2H) (kcal/mol)
H2.47
OH1.81
CH32.11
NH22.46
NO22.27
Data from B3LYP/cc-pVTZ calculations. iosrjournals.org A positive value indicates that the 2H-tautomer is more stable.
Influence of Substituents and Solvent Effects on Tautomeric Equilibrium

The equilibrium between the 1H- and 2H-tautomers is significantly influenced by both the nature of the substituents and the surrounding solvent environment. iosrjournals.orgacs.org

Substituent Effects: The electronic nature of the substituent at the C5 position of the tetrazole ring plays a crucial role in determining the relative stability of the tautomers. iosrjournals.orgresearchgate.net Electron-donating groups and electron-withdrawing groups can have different impacts on the tautomeric preference. iosrjournals.org Studies on various 5-substituted tetrazoles have shown that while the 2H-tautomer is generally more stable in the gas phase, the magnitude of the energy difference is substituent-dependent. iosrjournals.org

Solvent Effects: The polarity of the solvent has a profound effect on the tautomeric equilibrium. sci-hub.seacs.org While the 2H-tautomer is favored in the gas phase and in nonpolar solvents, the more polar 1H-tautomer becomes the dominant species in polar solvents with a high dielectric constant. sci-hub.seresearchgate.net This is because the larger dipole moment of the 1H-tautomer is better stabilized by the polar solvent environment. sci-hub.se For N-(α-aminoalkyl)tetrazoles, the position of the tautomeric equilibrium is significantly dependent on the solvent polarity. acs.org Similarly, for adenine, a related heterocyclic system, substitution can alter tautomeric preferences, and these preferences are further modulated by the solvent. nih.govresearchgate.net

Conformational Landscapes of Amine-Tetrazole Compounds

The conformational landscape of amine-substituted tetrazoles, including structures related to this compound, is primarily governed by the tautomeric state of the tetrazole ring and the rotational flexibility of the amine-bearing substituent. The tetrazole ring itself is known to be planar. mdpi.com For 5-substituted tetrazoles, two principal tautomeric forms exist: the 1H- and 2H-tautomers. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic preferences of these forms.

Generally, the 2H-tautomer is found to be energetically more stable than the 1H-tautomer in the gas phase and non-polar solvents. nih.govmdpi.comnih.govnih.gov Conversely, the more polar 1H-tautomer tends to be the predominant form in condensed media and polar solvents. mdpi.comnih.gov The stability is influenced by several factors, including the electronic nature and steric bulk of the substituent at the C5 position, as well as solvent effects. mdpi.com For instance, electron-withdrawing groups and bulky substituents tend to favor the 2H tautomer. mdpi.com

In the specific case of 5-aminotetrazole (B145819), a foundational amine-tetrazole, theoretical studies have investigated six possible tautomers, including amino, imino, and mesoionic forms. nih.gov These calculations confirmed that in the gas phase, the 2H-5-amino-tetrazole is the most energetically favored tautomer. nih.gov The conformational space is further complicated by the rotation around the C-C and C-N bonds of the side chain, such as the propan-2-amine group in the title compound. The spatial arrangement of the molecule can be described by its distortion angles. The flexibility of such side chains allows the molecule to adopt multiple conformations, though some may be restricted due to intramolecular interactions. nih.gov In larger, more complex tetrazole-containing macrocycles, deviations from co-planarity are often observed to optimize intermolecular packing or accommodate intramolecular stacking interactions. tudublin.ie

Table 1: Theoretical Relative Stability of 5-Substituted Tetrazole Tautomers

Compound/System Method Most Stable Tautomer (Gas Phase) Energy Difference (kJ/mol) Reference
5-Substituted Tetrazoles (general) DFT/B3LYP/6-311++G** 2H-Tautomer Lower than 1H nih.gov
5-Aminotetrazole CCSD(T)/6-311G//MP2/6-311G 2H-Amino form - nih.gov
Unsubstituted Tetrazole B3LYP/6-311++G** 2H-Tautomer ΔE(1H-2H) ≈ 8.37 kJ/mol iosrjournals.org
1H/2H-Tetrazole (general) Not Specified 2H-Tautomer Lower than 1H mdpi.com

Theoretical Studies of Intramolecular Interactions (e.g., Hydrogen Bonding, Weak Interactions)

Theoretical studies have highlighted the critical role of intramolecular interactions, particularly hydrogen bonds (H-bonds), in defining the structure and stability of amine-substituted tetrazoles. The presence of both a hydrogen bond donor (the amine group) and multiple acceptors (the tetrazole ring nitrogens) allows for the formation of internal H-bonds.

Computational analyses have been used to design tricyclic energetic compounds where intramolecular hydrogen bonds are deliberately introduced to enhance molecular planarity. mdpi.com In a synthesized molecule, 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT), a distinct intramolecular H-bond was observed between a hydrogen of the central amino group and a nitrogen atom of an adjacent tetrazole ring, with a calculated H···N distance of 2.231 Å. mdpi.com Similarly, in related structures, intramolecular H-bond lengths of N-H···N were found to be 2.141 Å and C-H···N at 2.219 Å. mdpi.com These interactions lock the molecular conformation, forcing the heterocyclic rings into a nearly coplanar arrangement, which significantly impacts the material's properties. mdpi.com

In addition to classic hydrogen bonds, other noncovalent interactions contribute to the conformational stability. Hirshfeld surface analysis and noncovalent interaction (NCI) plots have been used to investigate the full spectrum of intermolecular forces in tetrazole derivatives, revealing that the tetrazole rings are involved in both strong attractive and repulsive interactions. researchgate.net The interplay of these forces is crucial, as the formation of favorable H-bond networks can determine the preferred crystalline structure, sometimes selecting a molecular conformation that is not the most stable one in the gas phase. ualg.pt Modeling studies also suggest that deprotonated tetrazoles can form stronger hydrogen bonds than carboxylate groups, a key aspect of their role as bioisosteres. researchgate.net

Aromaticity Assessment of the Tetrazole Ring System

The tetrazole ring is an aromatic system, and its stability is inherently linked to this characteristic. mdpi.comresearchgate.net Computational chemistry provides powerful tools to quantify the aromaticity of the tetrazole ring and assess how it is modulated by various substituents. Common methods for this assessment include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird Index (I5). iosrjournals.orgresearchgate.netijsr.net

DFT calculations have consistently shown that the tetrazole ring possesses a significant degree of aromaticity. mdpi.comijsr.net Unsubstituted tetrazole exhibits NICS(0) values (calculated at the ring center) ranging from -13.28 to -14.63 ppm, which are higher than that of benzene (B151609) (-11.5 ppm), indicating strong aromatic character. ijsr.net

The nature of the substituent at the C5 position significantly affects the ring's aromaticity. researchgate.net A theoretical study based on DFT at the B3LYP/6-311** level concluded that electron-donating groups, such as the amino group (-NH2), tend to weaken the aromaticity of the tetrazole ring by donating π-electrons. researchgate.net Conversely, electron-withdrawing groups like -COOH enhance aromaticity by withdrawing π-electrons from the ring. researchgate.net This leads to the aromaticity order: 5-Carboxyl-1H-tetrazole > 5-amino-1H-tetrazole. researchgate.net Geometry-based indices also support these findings, with calculations showing that substitution with electronegative species can lower the aromatic properties. ijsr.net Despite this modulation, even substituted tetrazoles are generally considered to have a high degree of aromaticity. ijsr.net

Table 2: Selected Calculated Aromaticity Indices for Substituted Tetrazoles

Compound Method Aromaticity Index Calculated Value Reference
Unsubstituted 1H-Tetrazole B3LYP/cc-pVTZ NICS(0) -13.28 ppm ijsr.net
Unsubstituted 2H-Tetrazole B3LYP/cc-pVTZ NICS(0) -14.63 ppm ijsr.net
Amino-Substituted 1H-Tetrazole B3LYP/cc-pVTZ NICS(0) -12.39 ppm ijsr.net
Amino-Substituted 2H-Tetrazole B3LYP/cc-pVTZ NICS(0) -13.68 ppm ijsr.net
Unsubstituted 1H-Tetrazole B3LYP/6-311++G** HOMA 0.890 iosrjournals.org
Amino-Substituted 1H-Tetrazole B3LYP/6-311++G** HOMA 0.887 iosrjournals.org
5-amino-1H-tetrazole B3LYP/6-311** NICS(0) -12.31 ppm researchgate.net
5-carboxyl-1H-tetrazole B3LYP/6-311** NICS(0) -12.91 ppm researchgate.net

Computational Prediction of Reaction Energetics and Pathways

Computational studies are invaluable for predicting reaction energetics and elucidating the mechanisms of reactions involving amine-tetrazole compounds, from their synthesis to their subsequent transformations. DFT calculations are frequently used to map potential energy surfaces, identify transition states, and calculate activation energies. nih.govnih.gov

One of the most studied reactions computationally is the tautomerization between 1H- and 2H-tetrazoles. For 5-aminotetrazole, the intramolecular hydrogen shift from the 1H-tautomer (b) to the more stable 2H-tautomer (c) was found to be energetically favorable, with a calculated activation barrier of 45.66 kcal/mol at the CCSD(T)/6-311G//MP2/6-311G level. nih.gov Other potential amino- to imino-tautomerism reactions were predicted to have much higher energy barriers, ranging from 59 to 74 kcal/mol. nih.gov For unsubstituted tetrazole, the activation barrier for the 1H to 2H transition was calculated to be around 54 kcal/mol. iosrjournals.org

Computational methods are also applied to understand the synthesis of tetrazoles. The most common route is the [3+2] cycloaddition of a nitrile with an azide (B81097). tandfonline.com Theoretical chemistry is increasingly used to understand the structural and energetic phenomena during such syntheses. mdpi.com For example, in a study of the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, DFT calculations were used to analyze the electronic chemical potential and reactivity of the tautomeric forms, successfully explaining the experimentally observed product ratios. mdpi.com The energy gap (ΔE = ELUMO − EHOMO) between the frontier molecular orbitals is often calculated as an indicator of reactivity, with a smaller gap suggesting higher reactivity. mdpi.com Photochemical reaction pathways have also been investigated, where computational modeling helps postulate mechanisms involving triplet biradical intermediates following the extrusion of molecular nitrogen. uc.pt

Table 3: Calculated Activation Energies (Ea) for Reactions Involving Aminotetrazoles

Reaction Compound System Method Calculated Ea (kcal/mol) Reference
H-Shift (1H -> 2H) 5-Aminotetrazole CCSD(T)//MP2/6-311G** 45.66 nih.gov
Tautomerism (Amino -> Imino) 5-Aminotetrazole CCSD(T)//MP2/6-311G** 59.39 - 73.61 nih.gov
H-Shift (1H -> 2H) Unsubstituted Tetrazole B3LYP/6-311++G** 53.97 iosrjournals.org

Advanced Concepts and Emerging Research Directions

Bioisosteric Design Principles with Tetrazole Scaffolds

Bioisosterism, the strategy of substituting one chemical group for another with similar physicochemical properties, is a cornerstone of modern drug design. The tetrazole ring, a key feature of 1-(2H-tetrazol-5-yl)propan-2-amine, is a prominent player in this field, serving as a versatile mimic for crucial biological functional groups.

The 5-substituted 1H-tetrazole moiety is widely recognized as a superior bioisostere for the carboxylic acid group. nih.govtandfonline.com This substitution is a common strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. researchgate.net The effectiveness of this mimicry stems from several key structural and electronic similarities.

Mechanistically, the tetrazole ring exhibits acidity comparable to that of carboxylic acids, which is a critical factor for maintaining biological activity at physiological pH. nih.govrug.nl Both groups are typically ionized under these conditions, allowing them to participate in similar ionic interactions with biological targets. rug.nl The tetrazole group, however, offers distinct advantages. Its negative charge is delocalized over four nitrogen atoms, which can lead to enhanced metabolic stability and a prolonged biological half-life compared to the corresponding carboxylic acid. nih.gov Furthermore, the tetrazole moiety is significantly more lipophilic than the carboxylate group, a property that can improve a molecule's ability to penetrate cellular membranes. nih.govresearchgate.net

Structurally, the deprotonated tetrazolate anion and the carboxylate anion share a planar geometry and a similar spatial arrangement of heteroatom lone pairs, enabling them to engage in comparable hydrogen bonding networks within a receptor's active site. nih.gov The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, creating an extensive H-bond environment. researchgate.netnih.govnih.gov This can sometimes lead to stronger ligand-receptor interactions compared to the two oxygen atoms of a carboxylate. researchgate.netacs.org However, studies have shown that the hydrogen bond environments around tetrazole substituents extend further from the core of the molecule (by about 1.2 Å) than those of carboxylic acids, which may require flexibility in the protein binding site to accommodate the substitution. nih.gov

PropertyCarboxylic Acid5-Substituted TetrazoleAdvantage of Tetrazole
pKa ~4.2 - 4.4~4.5 - 4.9Comparable acidity allows for similar ionic interactions. rug.nl
Lipophilicity Lower~10x higher than carboxylateEnhanced membrane penetration and bioavailability. nih.govresearchgate.net
Metabolic Stability Susceptible to biological degradationResistant to many metabolic pathwaysIncreased half-life and duration of action. tandfonline.comresearchgate.net
H-Bond Acceptors 2 Oxygen atoms4 Nitrogen atomsPotential for more extensive hydrogen bonding networks. nih.govresearchgate.net

While 5-substituted tetrazoles like the one in this compound are primarily viewed as carboxylic acid surrogates, the tetrazole scaffold also serves as an effective bioisostere for the amide bond, particularly in peptidomimetics. acs.orgnih.gov Specifically, 1,5-disubstituted tetrazoles are recognized as excellent conformational mimics of the cis-amide bond. acs.orgspringernature.comacs.org

The geometry of an amide bond in a peptide chain is typically trans, but the cis conformation is occasionally observed and can be critical for biological activity and protein folding. springernature.com The 1,5-disubstituted tetrazole ring enforces a rigid geometry that closely resembles the steric and electronic features of a cis-amide linkage. acs.org This mimicry allows for the design of peptidomimetics with a stabilized, predetermined conformation, which is invaluable for studying receptor-ligand interactions. springernature.com

ConformationTypical Dihedral Angle (ω)Bioisosteric MimicKey Features of Mimic
trans-Amide ±180°1,4-disubstituted 1,2,3-triazoleMimics planarity and dipole moment. nih.gov
cis-Amide 1,5-disubstituted tetrazoleRigid structure that enforces a cis-like conformation. acs.orgacs.org

The structure of this compound, which features an amine group on the carbon alpha to the tetrazole ring, makes it a direct structural analog of an α-amino acid. In this context, the 5-tetrazolyl group acts as a bioisosteric replacement for the carboxyl group of an amino acid. nih.govnih.gov

The synthesis of α-amino acid-isosteric α-amino tetrazoles has been systematically achieved for all 20 proteinogenic amino acids. nih.govresearchgate.net A key synthetic pathway involves the Ugi tetrazole reaction, a multicomponent reaction that allows for the efficient construction of these complex molecules. nih.govnih.govresearchgate.net This accessibility provides a valuable toolkit for medicinal chemists to explore the effects of replacing specific amino acid residues in peptides with their tetrazole isosteres. nih.gov

Replacing a native α-amino acid with its α-amino tetrazole analog can impart beneficial properties, such as increased metabolic stability or altered physicochemical characteristics, without losing the essential structural features required for biological recognition. nih.gov This strategy is of high interest for modifying peptides to improve their therapeutic potential. nih.gov

Tetrazole Scaffolds in Coordination Chemistry and Ligand Design

The high nitrogen content and the presence of multiple lone-pair electrons make the tetrazole ring an exceptional building block in coordination chemistry. ualg.ptresearchgate.net The tetrazole moiety in this compound, combined with its amine side chain, provides multiple potential coordination sites, making it a candidate for forming stable complexes with a variety of metal ions.

Tetrazole-containing compounds are frequently used to synthesize multidentate ligands—molecules that can bind to a central metal atom through multiple points of attachment. ualg.ptrsc.org The four nitrogen atoms of the tetrazole ring offer diverse coordination possibilities. ualg.pt Ligands can be designed to be bidentate, tridentate, or even higher, depending on the number of tetrazole units and other coordinating functional groups present in the molecule. bohrium.com

The synthesis of these ligands often involves building upon a core structure and introducing tetrazole rings or other functional groups. For instance, bifunctional tetrazole-carboxylate ligands have been used to construct novel metal-organic frameworks (MOFs). rsc.org In the case of this compound, the tetrazole ring and the side-chain amine group could potentially act in concert to chelate a single metal ion, forming a stable five- or six-membered ring structure, a common motif in coordination chemistry.

Tetrazole ligands exhibit versatile complexation behavior, coordinating to metal centers through various nitrogen atoms of the heterocyclic ring, most commonly N1, N2, or N4. arkat-usa.org The specific coordination mode depends on factors such as the metal ion, the steric and electronic nature of the substituents on the tetrazole ring, and the reaction conditions. arkat-usa.org This versatility allows for the formation of a wide array of structures, from simple mononuclear complexes to intricate coordination polymers. arkat-usa.org

Research has shown that tetrazole derivatives form stable complexes with numerous transition metals, including zinc (Zn), platinum (Pt), palladium (Pd), ruthenium (Ru), and iridium (Ir). researchgate.netrsc.orgarkat-usa.orgunibo.it These metal complexes have found applications in diverse fields, including as catalysts, luminescent materials, and therapeutic agents. researchgate.net The coordination of a metal can significantly alter the properties of the tetrazole ligand, and conversely, the ligand field influences the electronic and photophysical properties of the metal center. unibo.it

Metal IonTypical CoordinationResulting Structure/Application
Zinc (Zn) N atoms from tetrazole and O atoms from water/other ligandsForms coordination polymers (1D, 2D) with potential anticancer properties. rsc.org
Platinum (Pt) N4 atom of the heterocycleComplexes exhibit cytotoxic activity against tumor cells. researchgate.netarkat-usa.org
Ruthenium (Ru) N atoms from chelating diimine-type tetrazole ligandsForms "fully tetrazole" complexes with antimicrobial activity. unibo.it
Iridium (Ir) N atoms from chelating tetrazole ligandsResults in luminescent complexes used in OLEDs. unibo.it
Uranium (U) O atoms of substituents on the tetrazole ring (not ring nitrogens)Forms complexes when oxygen-containing groups are present on the ligand. arkat-usa.org

Fundamental Studies in High-Energy Materials Chemistry

Correlating High Nitrogen Content with Intrinsic Energetic Properties

A primary focus in the development of high-energy density materials (HEDMs) is the incorporation of a high percentage of nitrogen. bibliotekanauki.pl The tetrazole ring is a key structural motif in this pursuit, as it is inherently rich in nitrogen and energy. nih.gov Tetrazole and its derivatives are notable for their high positive heats of formation, a direct consequence of the numerous energy-rich N-N and C-N bonds within the heterocyclic system. at.uarsc.org Upon decomposition, these compounds release a significant amount of energy, and a primary product is the highly stable nitrogen gas (N₂), which has a very large bond energy of 941 kJ/mol. bibliotekanauki.pl

The energetic properties of tetrazole-based compounds can be further tuned by the addition of other functional groups. at.uamdpi.com The presence of an amine (-NH₂) group, as in this compound, further increases the molecule's nitrogen content. While introducing nitro groups is a common strategy to enhance density and performance, the inclusion of amine groups can also contribute favorably to the heat of formation and often has the added benefit of desensitizing the compound to external stimuli like impact and friction. rsc.org The combination of a high-nitrogen heterocycle with an amine group is a strategic approach to balancing energetic output with stability. researchgate.net The goal is to create molecules that not only possess high energy density but are also thermally stable and insensitive enough for practical application. nih.gov

Below is a data table illustrating the properties of selected nitrogen-rich compounds, highlighting the impact of their structure on energetic performance.

CompoundNitrogen Content (%)Heat of Formation (kJ/mol)Key Features
5-Aminotetrazole (B145819) (5-AT)82.3%HighHigh nitrogen content from tetrazole ring and amine group; used in energetic polymers. nih.gov
1,1′-Azobis(tetrazole)85.3%HighContains a rare N10 chain, resulting in extremely high nitrogen content and energetic performance. acs.org
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT)HighHighCombines tetrazole, triazole, and nitro groups for high thermal stability and low sensitivity. rsc.org
Tris(tetrazolyl)amine (H₃tta)82%869.3 kJ/mol (Calculated)Features three tetrazole rings attached to a central nitrogen, leading to a very high heat of formation. acs.org

Computational Approaches to Predict Formation Enthalpies and Energetic Performance

Given that the synthesis of novel energetic materials can be time-consuming and costly, computational chemistry has become an indispensable tool for preliminary assessment. icm.edu.pl Computer simulations allow researchers to predict the physicochemical and detonation properties of potential HEDMs with a reasonable degree of accuracy before any synthetic work is undertaken. rsc.org

Various theoretical methods are employed to evaluate candidate molecules. Density Functional Theory (DFT) is a widely used method for optimizing molecular structures and predicting properties. nih.govrsc.org High-level ab initio methods, such as the Complete Basis Set (CBS) models (e.g., CBS-4M, CBS-QB3), are used to calculate accurate gas-phase enthalpies of formation (HOFs). rsc.orgresearchgate.net These calculations often utilize isodesmic reactions, where bond types are conserved on both sides of a hypothetical reaction, to reduce computational errors. acs.org

Once the solid-state HOF and crystal density (which can also be predicted computationally) are determined, these values are used as inputs for specialized codes like EXPLO5 to calculate key detonation performance parameters. rsc.orgrsc.orgicm.edu.pl These parameters include detonation velocity (D) and detonation pressure (P), which are critical indicators of an explosive's power. rsc.org This computational screening process is a time-saving and effective strategy for identifying the most promising energetic compound structures for further experimental investigation. rsc.org

The table below summarizes common computational methods and the energetic properties they are used to predict.

Computational Method/ToolPredicted PropertySignificance
Density Functional Theory (DFT)Molecular Geometry, Heats of Formation (HOF)Optimizes the 3D structure and provides initial energy estimates. rsc.org
Complete Basis Set (CBS) MethodsGas-Phase Heat of Formation (HOF)Provides highly accurate calculations of formation enthalpy. researchgate.net
Politzer's MethodCrystal Density (ρ)Predicts the density of the material in its solid state, a key factor in detonation performance. researchgate.net
EXPLO5 CodeDetonation Velocity (D), Detonation Pressure (P)Calculates performance metrics based on HOF and density to gauge explosive power. rsc.orgrsc.org

Interdisciplinary Research Integrating Amine-Tetrazole Chemistry

The unique combination of the amine group and the tetrazole ring in compounds like this compound makes them valuable scaffolds in various fields beyond energetic materials, leading to significant interdisciplinary research.

In medicinal chemistry , the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. researchgate.net This means it can mimic the function of a carboxylic acid in biological systems while offering improved metabolic stability and pharmacokinetic profiles. researchgate.net Amines are also fundamental components in a vast number of pharmaceuticals and bioactive molecules, crucial for forming salts and interacting with biological receptors. ijrpr.com The integration of amine and tetrazole functionalities is therefore a key strategy in drug design, with applications in developing novel anti-inflammatory, antimicrobial, and antifungal agents. nih.gov

In materials science and coordination chemistry , both amine and tetrazole groups are excellent ligands for coordinating with metal ions. This has led to the development of energetic metal complexes where the metal center is coordinated by nitrogen-rich ligands. nih.gov These materials can exhibit unique explosive properties and sensitivities, offering a different class of energetic materials compared to purely organic compounds. nih.gov

Furthermore, polymer chemistry leverages these functional groups to create advanced materials. For instance, 5-aminotetrazole has been used as a building block to functionalize polymer backbones, such as glycidyl (B131873) azide (B81097) polymer (GAP), creating new energetic polymers. nih.gov These polymers combine the properties of the high-nitrogen tetrazole moiety with the polymeric matrix, resulting in materials with high thermal stability and specific energetic characteristics suitable for use in different energetic formulations. nih.gov The study of amine-tetrazole compounds thus represents a dynamic and interdisciplinary field, driving innovation across multiple scientific domains. ijrpr.com

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-(2H-tetrazol-5-yl)propan-2-amine, and how can tautomeric forms be distinguished?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying NH stretching and bending modes of the tetrazole and amine groups. For example, the NH2_2 wagging mode at ~900 cm1^{-1} can indicate planarity changes in the amine group due to matrix effects . UV-Vis spectroscopy helps monitor photochemical stability, as UV irradiation (λ>235\lambda > 235 nm) induces tautomerization or degradation in related tetrazole derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) resolves structural isomers and proton environments. For instance, benzylic protons in similar propan-2-amine derivatives show distinct splitting patterns in the 2.5–3.5 ppm range .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data for structurally related amines (e.g., 2-(1H-pyrazol-5-yl)aniline), this compound likely requires:
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A/2B hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Storage : Keep in airtight containers away from light to prevent photodegradation .
  • Emergency Protocols : Immediate rinsing with water for exposure and consultation with a physician .

Q. How can crystallographic data resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and tautomeric states. For example, SHELX software has been widely used to resolve tetrazole ring geometries and hydrogen-bonding networks in analogs like 2-methyl-2H-tetrazol-5-amine . Data collection at low temperatures (e.g., 10 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the substitution pattern on the tetrazole ring influence the photochemical stability of this compound?

  • Methodological Answer : Substituents like methyl groups on the tetrazole ring (e.g., 2-methyl-2H-tetrazol-5-amine) alter photostability by modulating electron density. UV irradiation (λ>235\lambda > 235 nm) induces three primary pathways:
  • Tautomerization : Formation of mesoionic structures .
  • Nitrogen elimination : Producing diazirene intermediates .
  • Ring cleavage : Generating methyl azide and cyanamide .
    Computational studies (DFT/B3LYP/6-311++G(d,p)) predict energy barriers for these pathways, validated by IR and mass spectrometry .

Q. What metabolic pathways are anticipated for this compound based on structural analogs?

  • Methodological Answer : Propan-2-amine derivatives (e.g., benzofuranyl analogs) undergo:
  • Oxidative deamination : Conversion to ketones via monoamine oxidase (MAO) .
  • Conjugation : Glucuronidation or sulfation of the amine group .
  • Tetrazole ring metabolism : Potential hydrolysis to carboxylic acid bioisosteres.
    Analytical techniques like LC-HR-MSn^n and GC-MS identify metabolites, as demonstrated for 5-APB and 6-APB .

Q. How can in silico models predict the thermodynamic stability and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic parameters (e.g., Gibbs free energy) for tautomers and degradation products. For example:
Parameter2-Methyl-2H-tetrazol-5-amine (Analog)Predicted for Target Compound
ΔG (Tautomerization)+15.2 kJ/mol+12–18 kJ/mol (estimated)
ΔH (Ring cleavage)-89.3 kJ/mol-75–95 kJ/mol (estimated)
Data from NIST thermochemical databases (e.g., condensed-phase enthalpies) guide these predictions .

Notes

  • All answers are extrapolated from structurally related compounds in the provided evidence, with explicit citations.
  • Methodological rigor emphasizes experimental design, contradiction analysis (e.g., photostability vs. degradation), and advanced computational validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.